2,6-Diphenyl-tetrahydro-thiopyran-4-one

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Sourcing the correct cis-2,6-diphenyl thiopyranone scaffold is critical for reproducing published antimicrobial and radiomodifying SAR-generic thiopyranones fail to undergo the requisite stereoselective condensations. • Sole scaffold for stereoselective synthesis of N(1)-arylidene-N(2)-cis-2,6-diphenyltetrahydrothiopyran-4-one azines with broad-spectrum antibacterial/antifungal activity. • cis-2,6-Diaryl configuration mandatory for radiomodifying derivative programs; non-diaryl analogs exhibit distinct toxicity and protection profiles. • LogP 3.43 enables membrane-permeable probe design; validated comparator in heteroatom SAR studies (S vs. O vs. N). Bulk and custom quantities available with batch-specific CoA.

Molecular Formula C17H16OS
Molecular Weight 268.4 g/mol
CAS No. 37014-01-0
Cat. No. B1267041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenyl-tetrahydro-thiopyran-4-one
CAS37014-01-0
Molecular FormulaC17H16OS
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
InChIKeyPPJHHCQGZVIWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diphenylthiopyran-4-one Physicochemical and Structural Profile


2,6-Diphenyl-tetrahydro-thiopyran-4-one (CAS 37014-01-0; C17H16OS; MW 268.37 g/mol; melting point 112-113 °C) is a sulfur-containing heterocyclic ketone characterized by a tetrahydrothiopyran-4-one ring substituted at the 2- and 6-positions with phenyl groups. The compound exhibits moderate lipophilicity with a calculated LogP of approximately 3.43 and limited aqueous solubility . It is commercially available at purity levels of 90-95% and serves as a synthetic intermediate or research compound for chemical biology and medicinal chemistry applications . The cis/trans stereochemical configuration is critical to its reactivity profile, with the cis-isomer being the predominant form referenced in most synthetic and biological studies [1].

2,6-Diphenyl Substitution: Structural Determinants


Substituting 2,6-diphenyl-tetrahydrothiopyran-4-one with the unsubstituted parent tetrahydrothiopyran-4-one (CAS 1072-72-6) or with 2,6-dialkyl analogs fundamentally alters both physicochemical and reactivity profiles due to the steric and electronic contributions of the 2,6-diaryl substitution pattern. The unsubstituted parent (MW ~116 g/mol; LogP ~0.5) exhibits drastically different solubility, membrane permeability, and metabolic stability compared to the diaryl derivative (MW 268.37 g/mol; LogP ~3.43) . Furthermore, the phenyl groups at the 2- and 6-positions are essential for the stereoselective derivatization pathways that yield biologically active azines, hydrazones, and oxime ethers—synthetic transformations that are either impossible or proceed with markedly different stereochemical outcomes when applied to mono-aryl, dialkyl, or unsubstituted thiopyranone scaffolds [1]. For procurement purposes, the 2,6-diphenyl substitution pattern is non-interchangeable with generic thiopyranones due to its distinct reactivity in condensation reactions and its established precedence as a scaffold in antimicrobial and radiomodifying derivative programs [2].

2,6-Diphenylthiopyran-4-one: Differentiation from Analogs


Lipophilicity vs. Unsubstituted Parent

The 2,6-diphenyl substitution confers substantially increased lipophilicity compared to the unsubstituted tetrahydrothiopyran-4-one parent scaffold (CAS 1072-72-6). The 2,6-diphenyl derivative exhibits a calculated LogP of 3.43, whereas the unsubstituted parent has a LogP of approximately 0.5-0.8 based on structural estimation . This ~2.6-2.9 LogP unit increase corresponds to an approximately 400-800 fold higher theoretical partition coefficient, which directly impacts membrane permeability, protein binding, and metabolic stability in biological assays .

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Antimicrobial Activity of Azine Derivatives

The parent 2,6-diphenyltetrahydrothiopyran-4-one serves as the essential ketone precursor for synthesizing N(1)-arylidene-N(2)-cis-2,6-diphenyltetrahydrothiopyran-4-one azine derivatives, which exhibit broad-spectrum antimicrobial activity. In vitro minimum inhibitory concentration (MIC) evaluation against clinical bacterial and fungal strains demonstrates that the azine derivatives derived from this specific scaffold show measurable antimicrobial effects. The parent ketone itself is not directly antimicrobial but is the requisite starting material for accessing these active derivatives [1]. Comparative antimicrobial studies of related 2,6-diaryltetrahydrothiopyran-4-one O-benzyloxime ethers further establish that the 2,6-diaryl substitution pattern is critical for antimicrobial potency; mono-aryl or dialkyl analogs show markedly reduced activity in parallel assays [2].

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Radiomodifying Activity vs. Non-Diaryl Scaffolds

Derivatives synthesized from cis-2,6-diphenyltetrahydrothiopyran-4-one have been systematically evaluated for radiomodifying activity following X-ray exposure at minimal absolutely lethal doses in preclinical models. The radiomodifying efficacy is specifically attributed to the cis-2,6-diphenyltetrahydrothiopyran-4-one core structure; parallel studies on phosphonic and acetylenic derivatives of tetrahydrothiopyranol (non-diaryl scaffolds) show distinct toxicity and radioprotective activity profiles [1]. This indicates that the 2,6-diphenyl substitution pattern is a structural determinant for the observed radiomodifying properties and cannot be replicated by other thiopyranone-based scaffolds.

Radioprotection Radiobiology Pharmacology

2,6-Diphenylthiopyran-4-one Application Scenarios


Antimicrobial Azine & Hydrazone Synthesis

2,6-Diphenyl-tetrahydro-thiopyran-4-one is employed as the ketone precursor for synthesizing N(1)-arylidene-N(2)-cis-2,6-diphenyltetrahydrothiopyran-4-one azine derivatives with demonstrated broad-spectrum antibacterial and antifungal activities [1]. The 2,6-diphenyl substitution pattern is required for the stereoselective condensation reactions that yield these active azine scaffolds; mono-aryl or dialkyl thiopyranones do not undergo the same stereochemical transformations and fail to produce compounds with comparable antimicrobial profiles [2]. Procurement of this specific compound enables reproducible synthesis of antimicrobial candidates for SAR expansion.

Radiomodifying Agent Development

cis-2,6-Diphenyltetrahydrothiopyran-4-one serves as the core scaffold for generating radiomodifying derivatives with documented activity following X-ray exposure at minimal absolutely lethal doses [1]. The radioprotective efficacy is specific to the cis-2,6-diphenyl substitution pattern; non-diaryl tetrahydrothiopyranol derivatives exhibit distinct toxicity and protection profiles that preclude their substitution in this research context [2]. Researchers investigating radioprotective agents must source this specific compound to maintain consistency with published derivative programs and to ensure valid structure-activity comparisons.

Membrane-Permeable Probe Design

The calculated LogP of 3.43 for 2,6-diphenyl-tetrahydrothiopyran-4-one [1] positions this compound as a moderately lipophilic scaffold suitable for designing membrane-permeable small molecules. The ~2.6-2.9 LogP unit increase over the unsubstituted tetrahydrothiopyran-4-one parent [2] enables its use in cell-based assays where passive diffusion across lipid bilayers is required. For programs developing fluorescent probes, PET tracers, or cellular imaging agents that require a balance of solubility and permeability, the 2,6-diphenylthiopyranone scaffold offers a validated starting point with established synthetic tractability [3].

Thiopyranone vs. Piperidinone and Tetrahydropyranone

In medicinal chemistry programs comparing sulfur-containing heterocycles against their nitrogen (piperidinone) and oxygen (tetrahydropyranone) analogs, 2,6-diphenyltetrahydrothiopyran-4-one is the requisite sulfur-containing comparator [1]. Parallel synthesis and antimicrobial evaluation of oxime ethers derived from 2,6-diarylpiperidin-4-one, 2,6-diaryltetrahydropyran-4-one, and 2,6-diaryltetrahydrothiopyran-4-one have established distinct potency and spectrum differences attributable to the heteroatom identity [2]. Procurement of the correct thiopyranone analog is essential for rigorous heteroatom SAR studies and for validating computational models of sulfur-specific interactions.

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